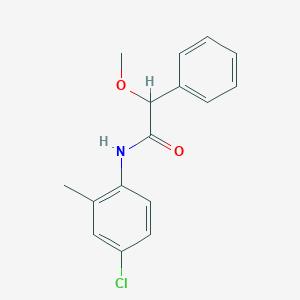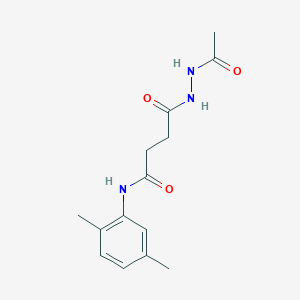![molecular formula C20H26O3 B3936768 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B3936768.png)
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene
Overview
Description
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxyphenoxy group attached to a butoxy chain, which is further connected to a dimethylbenzene ring
Preparation Methods
The synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol, 1-bromo-4-butoxy-2,4-dimethylbenzene, and suitable solvents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The process involves the nucleophilic substitution of the bromine atom in 1-bromo-4-butoxy-2,4-dimethylbenzene by the ethoxyphenoxy group, resulting in the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed.
Scientific Research Applications
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene can be compared with similar compounds such as:
- 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
- 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene
These compounds share structural similarities but differ in the position of the dimethyl groups on the benzene ring. The unique arrangement of functional groups in this compound may confer distinct chemical and biological properties, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-9-5-6-10-20(19)23-14-8-7-13-22-18-12-11-16(2)15-17(18)3/h5-6,9-12,15H,4,7-8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSLCJFVXWQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide](/img/structure/B3936709.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B3936721.png)
![4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B3936723.png)
![2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936735.png)
![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3936738.png)
![N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936743.png)
![2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936745.png)
![1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936749.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3936757.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl][(4-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3936760.png)
![1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3936778.png)
![2-[2-(4-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B3936783.png)
